tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1803594-83-3
VCID: VC2603209
InChI: InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-9-11(10-17)8-12-6-4-5-7-15-12/h4-7,11,17H,8-10H2,1-3H3,(H,16,18)
SMILES: CC(C)(C)OC(=O)NCC(CC1=CC=CC=N1)CO
Molecular Formula: C14H22N2O3
Molecular Weight: 266.34 g/mol

tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate

CAS No.: 1803594-83-3

Cat. No.: VC2603209

Molecular Formula: C14H22N2O3

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate - 1803594-83-3

Specification

CAS No. 1803594-83-3
Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
IUPAC Name tert-butyl N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]carbamate
Standard InChI InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-9-11(10-17)8-12-6-4-5-7-15-12/h4-7,11,17H,8-10H2,1-3H3,(H,16,18)
Standard InChI Key POCFPDXRIGQUIJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(CC1=CC=CC=N1)CO
Canonical SMILES CC(C)(C)OC(=O)NCC(CC1=CC=CC=N1)CO

Introduction

Chemical Identity and Properties

Basic Information and Structure

tert-Butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate is an organic compound with the CAS number 1803594-83-3. Its IUPAC name is tert-butyl N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]carbamate, though it is also known by alternative names in chemical databases. The molecular structure consists of a tert-butyl carbamate group attached to a functionalized propyl chain bearing both a pyridine ring and a hydroxyl group.

Table 1: Fundamental Properties of tert-Butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate

PropertyDescription
CAS Number1803594-83-3
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
IUPAC Nametert-butyl N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]carbamate
Standard InChIInChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-9-11(10-17)8-12-6-4-5-7-15-12/h4-7,11,17H,8-10H2,1-3H3,(H,16,18)
Standard InChIKeyPOCFPDXRIGQUIJ-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NCC(CC1=CC=CC=N1)CO
PubChem Compound ID91647512

The compound features several functional groups that contribute to its chemical reactivity and potential applications: a tert-butyl carbamate group (Boc), a primary hydroxyl group, and a pyridine ring substituted at the 2-position. These structural elements provide multiple sites for chemical reactions and interactions with biological targets.

Physical and Chemical Characteristics

While specific physical data is limited in the available research, the compound likely exists as a solid at room temperature, similar to other carbamate derivatives with comparable molecular weights. The presence of both polar and non-polar moieties in its structure suggests moderate solubility in a range of organic solvents, with potential for hydrogen bonding interactions through its hydroxyl and carbamate groups.

Synthesis and Preparation

General Synthetic Routes

ReagentFunction
Di-tert-butyl dicarbonate (Boc2O)Carbamate-forming reagent
Triethylamine (TEA)Base catalyst
Palladium catalystsFacilitate C-C bond formation
Cesium carbonateBase for nucleophilic substitution
1,4-DioxaneCommon reaction solvent

Purification Methods

After synthesis, purification of tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate would likely involve chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The purity of commercial samples is typically confirmed by HPLC, with high-quality research-grade material generally exceeding 98% purity.

Biological and Chemical Applications

Pharmaceutical Research

Carbamates, including tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate, serve as valuable intermediates in pharmaceutical synthesis. The carbamate functionality can form covalent bonds with active site residues in enzymes, potentially leading to enzyme inhibition. Additionally, the pyridine moiety may enhance binding affinity to aromatic residues in proteins, which could modulate various biological pathways.

The compound's structure suggests potential interactions with biological targets through:

  • Hydrogen bonding via the hydroxyl and carbamate groups

  • π-π interactions through the pyridine ring

  • Hydrophobic interactions via the tert-butyl group

Materials Science

Beyond pharmaceutical and agricultural applications, carbamates find uses in the development of new materials. The hydroxyl group in tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate provides a reactive site for further modifications, potentially enabling its incorporation into polymers or other advanced materials. The carbamate group itself can participate in various reactions that might be exploited in materials science.

Structure-Activity Relationships

Key Structural Features

The biological activity of tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate is likely influenced by several structural features:

  • The tert-butyl carbamate group, which can act as a hydrogen bond acceptor and provides steric bulk

  • The pyridine ring, which can participate in π-π stacking interactions and act as a hydrogen bond acceptor

  • The hydroxyl group, which can serve as both a hydrogen bond donor and acceptor

  • The flexible propyl backbone, which allows for conformational adaptation to binding sites

Analytical Characterization

Spectroscopic Identification

Identification and characterization of tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate can be achieved through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, with characteristic signals for the tert-butyl group, pyridine protons, and methylene protons adjacent to the hydroxyl group

  • Mass spectrometry provides molecular weight confirmation and fragmentation patterns consistent with the proposed structure

  • Infrared (IR) spectroscopy reveals characteristic absorption bands for the carbamate carbonyl, N-H stretching, and O-H stretching vibrations

Chromatographic Analysis

High-performance liquid chromatography (HPLC) serves as the primary method for assessing the purity of tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate. Typical analysis would employ a reversed-phase column with UV detection, allowing for quantification of the main component and identification of potential impurities.

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